benzyl N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]carbamate
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Overview
Description
Benzyl N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]carbamate is a complex organic compound that features a unique structure combining a benzyl group, an azetidine ring, and an octahydrocyclopenta[c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the octahydrocyclopenta[c]pyrrole moiety. The final step involves the coupling of the benzyl group with the carbamate functionality.
Formation of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of Octahydrocyclopenta[c]pyrrole Moiety: This step involves the reaction of the azetidine intermediate with a cyclopentane derivative, often under catalytic hydrogenation conditions to achieve the desired octahydro structure.
Coupling with Benzyl Carbamate: The final step involves the reaction of the intermediate with benzyl chloroformate or a similar reagent to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Benzyl N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as enhanced stability or specific reactivity.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: It is considered for use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate: This compound shares a similar carbamate structure but differs in the presence of a benzo[d][1,2,3]triazol-1-yl group instead of the octahydrocyclopenta[c]pyrrole moiety.
2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole: This compound features a benzoxazole ring instead of the benzyl carbamate structure.
Uniqueness
The uniqueness of benzyl N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]carbamate lies in its combination of structural elements, which confer specific reactivity and potential biological activity
Properties
IUPAC Name |
benzyl N-[2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-19(9-21-20(25)26-14-15-5-2-1-3-6-15)23-12-18(13-23)22-10-16-7-4-8-17(16)11-22/h1-3,5-6,16-18H,4,7-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXGFMZCPJGREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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